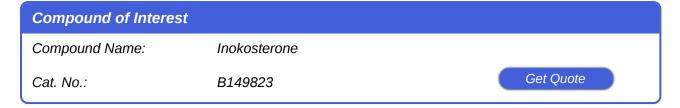


Application Note: A Validated HPLC Method for the Quantitative Determination of Inokosterone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **inokosterone**, a phytoecdysteroid with significant biological activity. The described method is simple, accurate, precise, and suitable for the routine quality control and quantification of **inokosterone** in bulk drug substances and pharmaceutical formulations. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

Inokosterone is a naturally occurring ecdysteroid found in various plants and insects.[4] It belongs to a class of polyhydroxylated steroidal saponins and has garnered interest for its potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, consistency, and safety in research and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[5] This document provides a comprehensive protocol for a validated HPLC method for **inokosterone**.

Physicochemical Properties of Inokosterone



A foundational understanding of **inokosterone**'s properties is essential for method development.

Property	Value	Reference
Molecular Formula	C27H44O7	[4][6]
Molecular Weight	480.64 g/mol	[4][6]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	[7]
UV Absorption	Exhibits UV absorbance due to its α,β-unsaturated ketone chromophore, with a maximum absorption (λmax) expected around 242-245 nm.	

Experimental Protocols Equipment and Materials

- · HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- Inokosterone reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)



Preparation of Mobile Phase

- Mobile Phase A: 0.1% (v/v) TFA in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **inokosterone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 μg/mL to 100 μg/mL.

Preparation of Sample Solutions

- Accurately weigh a quantity of the sample (e.g., powdered plant extract or formulation)
 equivalent to approximately 10 mg of inokosterone.
- Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.
- Sonicate for 15 minutes to ensure complete extraction.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

HPLC Method Protocol

The following HPLC conditions are recommended for the analysis of **inokosterone**.



Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 μm)
Mobile Phase	Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile)
Gradient Program	Time (min)
0	
15	
20	_
22	_
25	_
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	25°C
Detection Wavelength	242 nm

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are presented in the table below.



Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	≤ 2.0%

Linearity

The linearity of the method was determined by analyzing a series of **inokosterone** standard solutions over a concentration range of 10-100 μ g/mL. The correlation coefficient (r²) should be close to 1.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of three different concentrations (low, medium, and high) were analyzed.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of **inokosterone** were added to a sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition.

Data Presentation

The results of the method validation are summarized in the following tables.



Table 1: Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
10	150234
20	301567
40	602458
60	903589
80	1204567
100	1505890
Correlation Coefficient (r²)	0.9998

Table 2: Precision Data

Concentration (µg/mL)	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)
20	0.85	1.23
60	0.67	0.98
100	0.54	0.88

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	48	47.5	98.96
100%	60	59.8	99.67
120%	72	71.2	98.89

Table 4: LOD, LOQ, and Robustness

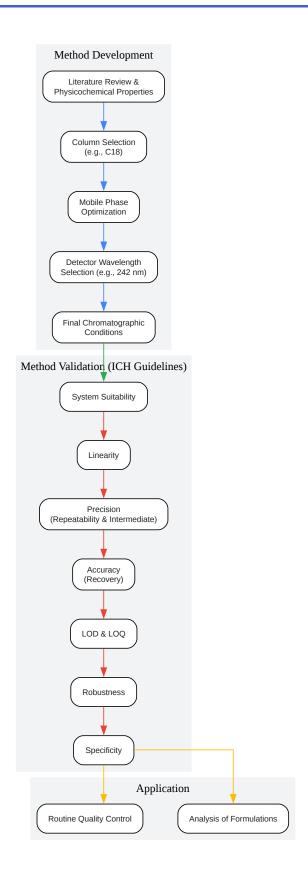


Parameter	Result
LOD	0.5 μg/mL
LOQ	1.5 μg/mL
Robustness	The method was found to be robust for small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Visualization of Workflow

The following diagram illustrates the key stages in the development and validation of the HPLC method for **inokosterone**.





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Caption: Workflow for HPLC method development and validation.



Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative determination of **inokosterone**. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of **inokosterone**.

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